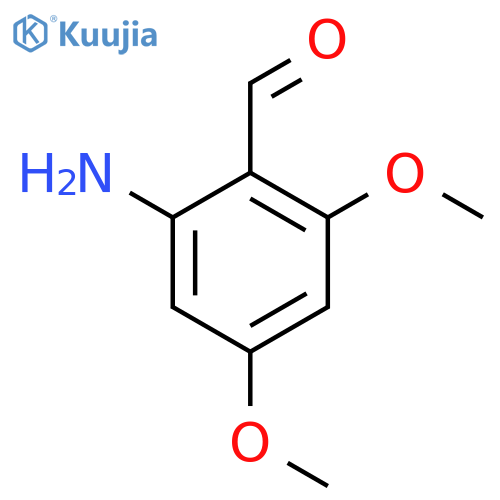

Cas no 1379345-56-8 (2-Amino-4,6-dimethoxybenzaldehyde)

1379345-56-8 structure

商品名:2-Amino-4,6-dimethoxybenzaldehyde

CAS番号:1379345-56-8

MF:C9H11NO3

メガワット:181.188542604446

MDL:MFCD20712157

CID:4592702

2-Amino-4,6-dimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4,6-dimethoxybenzaldehyde

- Benzaldehyde,2-amino-4,6-dimethoxy-

- Benzaldehyde, 2-amino-4,6-dimethoxy-

- 2-AMINO-4,6-DIMETHOXY-BENZALDEHYDE

- F15875

-

- MDL: MFCD20712157

- インチ: 1S/C9H11NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,10H2,1-2H3

- InChIKey: COAXIOJDOLFZBM-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C=C(C=1C=O)N)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 61.6

2-Amino-4,6-dimethoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-500MG |

2-amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 95% | 500MG |

¥ 2,283.00 | 2023-03-31 | |

| Alichem | A019144294-1g |

2-Amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 97% | 1g |

831.39 USD | 2021-06-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-5G |

2-amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 95% | 5g |

¥ 10,276.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-100mg |

2-amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 95% | 100mg |

¥858.0 | 2024-04-24 | |

| Crysdot LLC | CD12147138-5g |

2-Amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 97% | 5g |

$1409 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-1g |

2-amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 95% | 1g |

¥3426.0 | 2024-04-24 | |

| Alichem | A019144294-5g |

2-Amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 97% | 5g |

1,969.80 USD | 2021-06-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-100MG |

2-amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 95% | 100MG |

¥ 858.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-5g |

2-amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 95% | 5g |

¥10276.0 | 2024-04-24 | |

| Crysdot LLC | CD12147138-1g |

2-Amino-4,6-dimethoxybenzaldehyde |

1379345-56-8 | 97% | 1g |

$541 | 2024-07-23 |

2-Amino-4,6-dimethoxybenzaldehyde 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1379345-56-8 (2-Amino-4,6-dimethoxybenzaldehyde) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2279938-29-1(Alkyne-SS-COOH)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379345-56-8)2-Amino-4,6-dimethoxybenzaldehyde

清らかである:99%

はかる:1g

価格 ($):486.0